Chlorophyllide C2
Overview
Description
Chlorophyllide C is a form of chlorophyll that acts as an accessory pigment and is less widely distributed than chlorophyll a and b . It’s a derivative of chlorophyll, which is the most abundant natural pigment supporting oxygenic photosynthesis in microalgae and Cyanobacteria .
Synthesis Analysis
Chlorophyllide C can be synthesized from protochlorophyllide a or divinyl protochlorophyllide a . Chlorophyll synthase catalyzes the final step in chlorophyll biosynthesis: the esterification of chlorophyllide with either geranylgeranyl diphosphate or phytyl diphosphate .Molecular Structure Analysis
Chlorophyllides have a tetrapyrrole structure with a Mg ion at the center and a fifth isocyclic pentanone . They are constituted by a large aromatic tetrapyrrole macrocycle, a central Mg ion, and a hydrocarbon tail .Chemical Reactions Analysis
Chlorophyllide a and Chlorophyllide b are the biosynthetic precursors of chlorophyll a and chlorophyll b respectively . Their propionic acid groups are converted to phytyl esters by the enzyme chlorophyll synthase in the final step of the pathway .Physical and Chemical Properties Analysis
Chlorophyllides have been extensively used in food, medicine, and pharmaceutical applications . They exhibit many biological activities, such as anti-growth, antimicrobial, antiviral, antipathogenic, and antiproliferative activity . The photosensitivity of chlorophyllides is applied in mercury electrodes and sensors .Scientific Research Applications
1. Photosynthesis and Light Absorption
Chlorophyllides, including Chlorophyllide C2, are integral to photosynthesis in plants. They play a crucial role in absorbing light and facilitating energy transfer for photosynthesis. Specifically, Chlorophylls c1 and c2 have been studied for their electron-vibrational coupling and fluorescence spectra, which are essential in understanding their role in light absorption and energy transfer in photosynthetic complexes (Etinski et al., 2015).
2. Biological Activities and Medical Applications
This compound, along with other chlorophyllides, exhibits a range of biological activities that have potential medical and pharmaceutical applications. Studies have shown that chlorophyllides have antimicrobial, antiviral, and antipathogenic properties, along with anti-growth and antiproliferative activity (Wang et al., 2021).
3. Cytotoxic Effects and Cancer Research
This compound, in the form of crude extracts from plant leaves, has been investigated for its potential cytotoxic effects on cancer cell lines. This research is significant in exploring the therapeutic potential of chlorophyllide in cancer treatment (Wang et al., 2019).
4. Chlorophyll Fluorescence in Crop Research
Chlorophyll fluorescence techniques, which can involve this compound, are used in assessing plant responses to environmental stress in agricultural research. This application is particularly relevant for improving crop resilience and understanding plant physiology under different stress conditions (Sayed, 2003).
5. Antioxidative Properties
Chlorophyllide compounds have been studied for their antioxidative capacities, particularly in protecting human cells from oxidative damage. This research is important in understanding the potential health benefits of chlorophyllide in human diets (Hsu et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
magnesium;(E)-3-[(3R)-11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18,20(23),21-dodecaen-22-yl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-14,31,36,42H,1-2H2,3-7H3,(H,40,41);/q;+2/p-2/b11-10+,22-12?,26-13?,27-14?,32-30?;/t31-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKAHLPKWFFLPY-YGWZQURHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C5=C(C(C(=C6C(=C(C(=N6)C=C1N2)C)C=CC(=O)[O-])C5=N4)C(=O)OC)[O-])C)C(=C3C)C=C)C=C.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6C(=C(C(=N6)C=C1N2)C)/C=C/C(=O)[O-])C5=N4)C(=O)OC)[O-])C)C(=C3C)C=C)C=C.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28MgN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024114 | |
Record name | Chlorophyll C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27736-03-4 | |
Record name | Chlorophyll C2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027736034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorophyll C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROPHYLL C2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GAP92KIWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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